5-Methoxythiazol-2-amine
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Overview
Description
5-Methoxythiazol-2-amine is a chemical compound with the CAS Number: 59019-85-1 . It has a molecular weight of 131.18 and its IUPAC name is 5-methoxy-1H-1lambda3-thiazol-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H7N2OS/c1-7-3-2-6-4 (5)8-3/h2,8H,1H3, (H2,5,6) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 263.0±13.0 °C at 760 mmHg, and a flash point of 112.9±19.8 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Scientific Research Applications
Synthesis and Antimicrobial Activities
5-Methoxythiazol-2-amine has been utilized in the synthesis of novel compounds with potential antimicrobial activities. For example, it has been used in creating derivatives of 1,2,4-triazole, which have shown good to moderate activities against various microorganisms (Bektaş et al., 2007).
Application in Dye Production
This compound has been investigated for its role in the production of basic dyes. Research on the diazotization of this compound at elevated temperatures has indicated that this method can yield dyes with comparable purity and yields to those reported in other processes, suggesting potential for technological improvements in dye manufacturing (Penchev et al., 1991).
Potential Inhibitors of HIV-1
In the field of virology, derivatives of this compound have been synthesized and tested for their activity against HIV-1 and herpes simplex virus. However, only specific derivatives showed moderate activity against HIV-1, demonstrating its potential in antiviral drug development (Larsen et al., 1999).
Development of Acetylcholinesterase Inhibitors
Research on 4-methoxy-phenylthiazole-2-amine derivatives has shown that they have inhibitory activity against acetylcholinesterase, an enzyme related to neurodegenerative diseases like Alzheimer’s. This suggests its potential use in developing treatments for such conditions (Zhang et al., 2019).
Synthesis of Glial GABA Uptake Inhibitors
Another application of this compound is in the synthesis of compounds that selectively inhibit glial GABA uptake. These findings are significant for understanding neurotransmitter regulation and potential therapeutic applications in neurological disorders (Falch et al., 1999).
Role in Schizophrenia Research
In neuroscience, the compound has been involved in studies examining amines in schizophrenia, particularly focusing on the effects of certain drugs on brain catecholamines and their potential role in brain dysfunction associated with schizophrenia (Snyder & Banerjee, 1974).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which include 5-methoxythiazol-2-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows thiazole derivatives to interact with various biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has a high gi absorption and is soluble in water . These properties suggest that this compound may have good bioavailability.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level .
Action Environment
It is known that the compound is stable at temperatures between 2-8°c . This suggests that temperature could be an important environmental factor influencing the action of this compound.
Biochemical Analysis
Biochemical Properties
Thiazole compounds, which include 5-Methoxythiazol-2-amine, have been found to have diverse biological activities They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Thiazole compounds have been reported to have antitumor and cytotoxic activity on human tumor cell lines
properties
IUPAC Name |
5-methoxy-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNOHWKQLWLLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50900985 |
Source
|
Record name | NoName_31 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50900985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59019-85-1 |
Source
|
Record name | 5-methoxy-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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